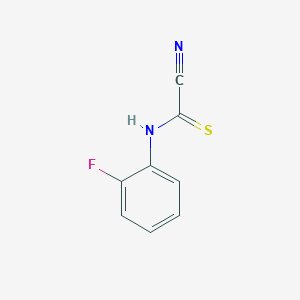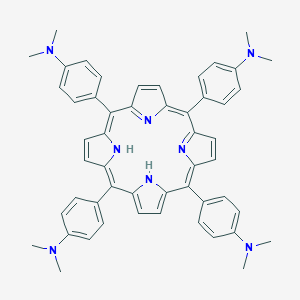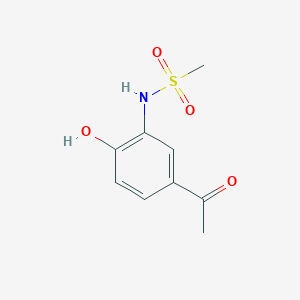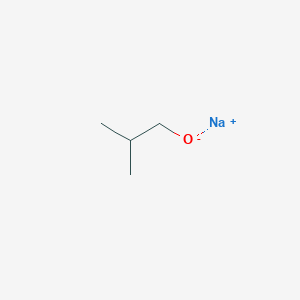
Sodium 2-methylpropanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylpropanolate is a chemical compound that is widely used in scientific research. It is also known as sodium tert-pentoxide and has the chemical formula NaC(CH3)3O. This compound is a strong base and is used in various applications, including organic synthesis and catalysis. The purpose of
Mécanisme D'action
Sodium 2-methylpropanolate acts as a strong base and can deprotonate various compounds. The deprotonation reaction involves the transfer of a proton from the compound to the sodium ion, resulting in the formation of a sodium alkoxide. This reaction can initiate various chemical reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation.
Effets Biochimiques Et Physiologiques
Sodium 2-methylpropanolate is a strong base and can cause severe burns and tissue damage if it comes into contact with the skin or eyes. It is also toxic if ingested or inhaled. Therefore, it is important to handle this compound with care and use appropriate safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-methylpropanolate is a useful reagent in organic synthesis. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also expensive and not readily available in large quantities.
Orientations Futures
There are several future directions for research involving Sodium 2-methylpropanolate. One area of research could focus on the development of new synthetic methods using this compound. Another area of research could focus on the use of this compound as a catalyst in new reactions. Additionally, research could be conducted on the toxicity and environmental impact of this compound. Finally, new applications for this compound could be explored in the field of materials science and nanotechnology.
Conclusion:
Sodium 2-methylpropanolate is a useful reagent in organic synthesis and has many scientific research applications. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also toxic if ingested or inhaled. Therefore, it is important to use appropriate safety precautions when handling this compound. There are several future directions for research involving Sodium 2-methylpropanolate, including the development of new synthetic methods, the use of this compound as a catalyst in new reactions, and the exploration of new applications in the field of materials science and nanotechnology.
Méthodes De Synthèse
Sodium 2-methylpropanolate can be synthesized by reacting sodium metal with tert-amyl alcohol. The reaction produces sodium tert-pentoxide and hydrogen gas. The reaction is highly exothermic and requires careful handling.
Applications De Recherche Scientifique
Sodium 2-methylpropanolate is widely used in organic synthesis. It is a strong base that can be used to deprotonate various compounds and initiate chemical reactions. It is also used as a catalyst in various reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation. Sodium 2-methylpropanolate is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
13259-29-5 |
|---|---|
Nom du produit |
Sodium 2-methylpropanolate |
Formule moléculaire |
C4H9NaO |
Poids moléculaire |
96.1 g/mol |
Nom IUPAC |
sodium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.Na/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
JYCDILBEUUCCQD-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C[O-].[Na+] |
SMILES |
CC(C)C[O-].[Na+] |
SMILES canonique |
CC(C)C[O-].[Na+] |
Autres numéros CAS |
13259-29-5 |
Numéros CAS associés |
78-83-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



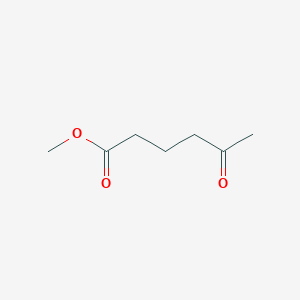

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
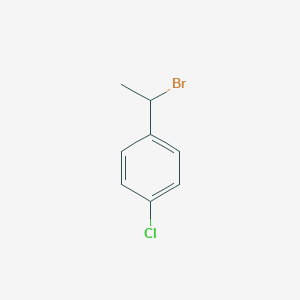
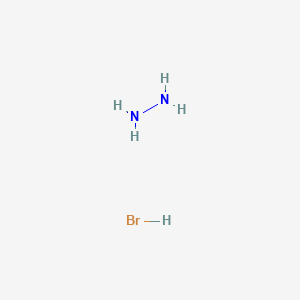
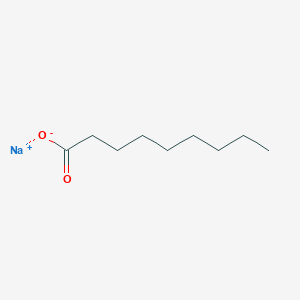
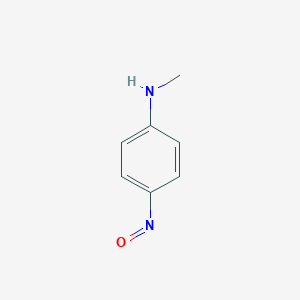
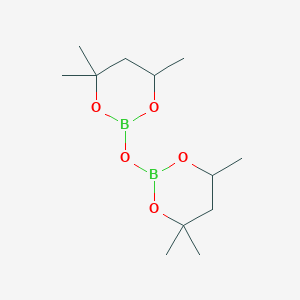
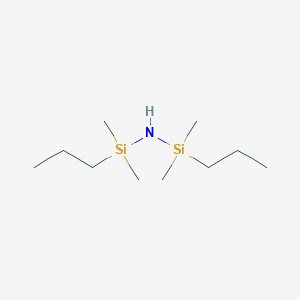
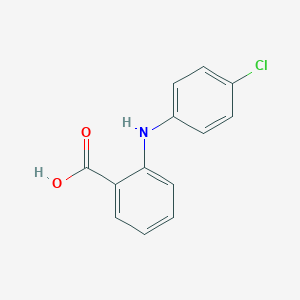
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
